molecular formula C19H21N3O2 B6808156 Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone

Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone

Cat. No.: B6808156
M. Wt: 323.4 g/mol
InChI Key: IAERFFZXBBAFMV-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a quinoline moiety, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone typically involves multiple steps. One common approach starts with the preparation of 2,4-dimethylquinoline-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. This intermediate is then reacted with imidazolidinone in the presence of a base like triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazolidinone derivatives.

Scientific Research Applications

Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The imidazolidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.

    Imidazolidinone derivatives: Used in various pharmaceutical applications.

Uniqueness

Cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone is unique due to its combination of a cyclopropyl group, a quinoline moiety, and an imidazolidinone ring. This combination imparts unique chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

cyclopropyl-[3-(2,4-dimethylquinoline-3-carbonyl)imidazolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12-15-5-3-4-6-16(15)20-13(2)17(12)19(24)22-10-9-21(11-22)18(23)14-7-8-14/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAERFFZXBBAFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)N3CCN(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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